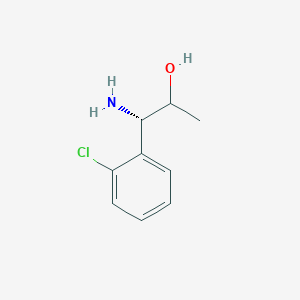

(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Description

(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is a chiral amino alcohol characterized by a 2-chlorophenyl group attached to a propan-2-ol backbone with an amino substituent at the 1-position. The stereochemistry (1S configuration) at the amino-bearing carbon may influence its pharmacological activity and physicochemical properties.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1S)-1-amino-1-(2-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |

InChI Key |

ZASARIKEPRMRES-IOJJLOCKSA-N |

Isomeric SMILES |

CC([C@H](C1=CC=CC=C1Cl)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-chloroacetophenone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as a chiral rhodium complex.

Industrial Production Methods

In industrial settings, the production of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloroacetophenone.

Reduction: Formation of the corresponding amine without the hydroxyl group.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL is a chiral amino alcohol with a molecular weight of approximately 185.65 g/mol. It is characterized by a propan-2-ol backbone, an amino group, and a chlorophenyl substituent. The chlorine atom on the aromatic ring enhances its interaction with biological systems, making it of interest in medicinal chemistry.

Pharmaceutical Development

(1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL serves as a building block for synthesizing various pharmaceutical compounds. Compounds with similar structures to (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL exhibit antidepressant effects and enhance serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation.

Research Tool

The unique structure of (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL makes it a valuable research tool. Studies have focused on its interactions with biological macromolecules, and research indicates that compounds with similar structures can exhibit pharmacological effects. The compound can inhibit specific enzymes, potentially affecting metabolic pathways, interact with neurotransmitter receptors, influencing mood and behavior, and modulate signal transduction pathways, impacting cellular responses.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Molecular Properties

The primary distinction between (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL and its analogs lies in the halogen substitution pattern on the phenyl ring. The following compounds are compared:

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (CAS 1323966-28-4): Features a fluorine atom at the 6-position of the phenyl ring in addition to the 2-chloro substituent .

(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL (CAS 1270135-61-9): Contains two chlorine atoms at the 2- and 5-positions of the phenyl ring .

Table 1: Molecular and Physicochemical Properties

Key Observations:

- Halogen Effects : The addition of fluorine (in the 6-position) or a second chlorine (in the 5-position) increases molecular weight and alters polarity. The dichloro analog has a higher density and boiling point due to increased molecular mass and halogen-induced van der Waals interactions .

- Acidity/Basicity: The predicted pKa of 12.30 for the dichloro analog suggests moderate basicity, likely influenced by electron-withdrawing chlorine substituents reducing the amino group’s ability to donate protons .

Stereochemical Considerations

Both analogs in the evidence share the (1S,2S) configuration, whereas the target compound is specified as (1S)-configured. Stereochemistry can critically impact biological activity and crystallization behavior. For example, (1S,2S) configurations may enhance binding affinity to certain receptors compared to other stereoisomers.

Biological Activity

(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. The compound features a propan-2-ol backbone, an amino group, and a chlorophenyl substituent, which influence its interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is C9H12ClNO, with a molecular weight of approximately 185.65 g/mol. The presence of the chlorine atom on the aromatic ring enhances its reactivity and interaction with biological targets, making it a subject of interest in drug development .

Biological Activity Overview

Research indicates that (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may modulate metabolic pathways .

- Neurotransmitter Interaction : Its structure suggests possible interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders .

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity .

The biological activity of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is primarily attributed to its ability to bind to specific molecular targets. This binding can modulate the activity of enzymes or receptors, leading to various physiological effects. For instance:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cellular metabolism and signaling .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL, it is useful to compare it with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL | C9H12ClNO | Different chlorophenyl position; may exhibit distinct biological activity |

| (1R)-1-Amino-1-(2-chlorophenyl)propan-2-OL | C9H12ClNO | Different chirality; potential differences in pharmacodynamics |

| (1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL | C9H12FNO | Fluorine substitution may alter chemical properties significantly |

This table highlights how variations in structure can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have investigated the biological activity of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL and related compounds:

Study 1: Enzyme Interaction

A study focusing on enzyme inhibition demonstrated that (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified through enzyme assays, revealing significant IC50 values indicative of its potency .

Study 2: Neuropharmacological Effects

Research exploring the compound's interaction with neurotransmitter receptors showed promising results in modulating receptor activity. This suggests potential applications in treating disorders such as depression or anxiety .

Study 3: Anticancer Activity

In vitro studies on similar compounds indicated that those with chlorophenyl substitutions exhibited varying degrees of anticancer activity against cell lines such as A549 (lung cancer). The results demonstrated that structural modifications could enhance or diminish cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.